molecular formula C16H13N3O6 B11566746 N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B11566746
M. Wt: 343.29 g/mol
InChI Key: DQIBZFXQCTVHGX-RQZCQDPDSA-N
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Description

N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by its unique structure, which includes a benzodioxine ring and a nitrophenyl group, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves the reaction of 3-hydroxy-4-nitrobenzaldehyde with 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Various nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes. The molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it could interact with various proteins and enzymes.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H13N3O6

Molecular Weight

343.29 g/mol

IUPAC Name

N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C16H13N3O6/c20-13-7-10(1-3-12(13)19(22)23)9-17-18-16(21)11-2-4-14-15(8-11)25-6-5-24-14/h1-4,7-9,20H,5-6H2,(H,18,21)/b17-9+

InChI Key

DQIBZFXQCTVHGX-RQZCQDPDSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)[N+](=O)[O-])O

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC(=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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